

# **Chemical structure and properties of Cetagliptin**

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **Cetagliptin**: Chemical Structure, Properties, and Pharmacological Profile

### Introduction

**Cetagliptin** is a novel, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] As a member of the gliptin class, **Cetagliptin** enhances the body's natural ability to control blood sugar by increasing the levels of incretin hormones.[4] This technical guide provides a comprehensive overview of its chemical characteristics, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

# **Chemical Structure and Physicochemical Properties**

**Cetagliptin**'s chemical identity is defined by its unique structure, which is central to its selective inhibition of the DPP-4 enzyme. While the free base form of **Cetagliptin** is a viscous oil, it is often developed as a phosphate or oxalate salt to improve its properties for pharmaceutical formulation.[5]

Table 1: Chemical Identity of Cetagliptin



| Identifier        | Value                                                                                                                                   |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 7-[(3R)-3-Amino-1-oxo-4-(2,4,5-<br>trifluorophenyl)butyl]-5,6,7,8-tetrahydro-8-<br>methyl-3-(trifluoromethyl)imidazo[1,5-<br>a]pyrazine |
| CAS Number        | 2243737-33-7                                                                                                                            |
| Molecular Formula | C19H20F6N5O (for Cetagliptin base)                                                                                                      |

| Molecular Weight | 464.39 g/mol (for Cetagliptin base) |

Table 2: Physicochemical Properties of Cetagliptin

| Property                  | Value                   | Notes                                                                      |
|---------------------------|-------------------------|----------------------------------------------------------------------------|
| Physical Form             | Viscous Oil (Free Base) | Often formulated as a phosphate salt, which exists as a crystalline solid. |
| IC <sub>50</sub> (CYP2D6) | 6 μΜ                    | Shows inhibitory activity against the CYP2D6 enzyme.                       |

| Substrate for | P-glycoprotein | **Cetagliptin** is a substrate for the P-glycoprotein transporter. |

### **Mechanism of Action: DPP-4 Inhibition**

**Cetagliptin** exerts its therapeutic effect by competitively and selectively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, **Cetagliptin** prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action. This leads to several downstream effects that contribute to glycemic control:







- Glucose-Dependent Insulin Secretion: Enhanced incretin levels stimulate the pancreatic βcells to release insulin in response to elevated blood glucose, particularly after meals.
- Suppression of Glucagon Release: Increased GLP-1 levels suppress the release of glucagon from pancreatic  $\alpha$ -cells, which in turn reduces hepatic glucose production.

This glucose-dependent mechanism of action ensures that insulin secretion is stimulated primarily when blood sugar is high, minimizing the risk of hypoglycemia that can be associated with other antidiabetic agents.





Click to download full resolution via product page

Fig. 1: Mechanism of action of **Cetagliptin** via DPP-4 inhibition.

# **Pharmacokinetic and Pharmacodynamic Profile**



Clinical studies in Chinese patients with T2DM have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Cetagliptin**.

### **Pharmacokinetics**

**Cetagliptin** is rapidly absorbed following oral administration. It exhibits a longer elimination half-life compared to some other DPP-4 inhibitors like sitagliptin, which supports a once-daily dosing regimen.

Table 3: Pharmacokinetic Parameters of **Cetagliptin** in T2DM Patients (Multiple Doses)

| Parameter                                  | 50 mg Once Daily | 100 mg Once Daily | Sitagliptin 100 mg |
|--------------------------------------------|------------------|-------------------|--------------------|
| T <sub>max</sub> (h)                       | 0.5 - 5.0        | 0.5 - 5.0         | N/A                |
| t <sub>1</sub> / <sub>2</sub> (h)          | 41.9             | 34.9              | 9.12               |
| C <sub>max</sub> (ng/mL) - Day 14          | 162              | N/A               | N/A                |
| AUC <sub>0-24h</sub> (h*ng/mL) -<br>Day 14 | 1530             | N/A               | N/A                |
| Accumulation                               | Modest           | Modest            | None               |

| Steady State | Achieved after ~1 week | Achieved after ~1 week | N/A |

Data from studies in Chinese patients with Type 2 Diabetes Mellitus.

# **Pharmacodynamics**

**Cetagliptin** demonstrates potent and sustained inhibition of the DPP-4 enzyme. A dose of 50 mg or higher is sufficient to achieve sustained DPP-4 inhibition of ≥80%. This inhibition leads to a significant increase in active GLP-1 levels.

Table 4: Pharmacodynamic Parameters of **Cetagliptin** 



| Parameter                             | Cetagliptin                | Sitagliptin |
|---------------------------------------|----------------------------|-------------|
| E <sub>max</sub> (DPP-4 Inhibition)   | 92.47%                     | 91.68%      |
| EC <sub>50</sub> (DPP-4 Inhibition)   | 5.37 ng/mL                 | 6.73 ng/mL  |
| Active GLP-1 (AUEC <sub>0-24h</sub> ) | 2.20-fold increase (50 mg) | N/A         |

| | 3.36-fold increase (100 mg) | |

# **Clinical Efficacy**

Phase 3 clinical trials have confirmed the efficacy and safety of **Cetagliptin** as both a monotherapy and an add-on therapy to metformin in patients with T2DM.

Table 5: Summary of Phase 3 Clinical Trial Efficacy Data (24 Weeks)

| Treatment Group                   | Change in HbA1c<br>from Baseline | Placebo-<br>Subtracted HbA1c<br>Reduction | Patients Achieving<br>HbA1c <7.0% |
|-----------------------------------|----------------------------------|-------------------------------------------|-----------------------------------|
| Monotherapy                       |                                  |                                           |                                   |
| Cetagliptin 50 mg                 | -1.08%                           | -0.72%                                    | 45.0%                             |
| Cetagliptin 100 mg                | -1.07%                           | -0.72%                                    | 42.3%                             |
| Placebo                           | -0.35%                           | N/A                                       | 12.9%                             |
| Add-on to Metformin               |                                  |                                           |                                   |
| Cetagliptin 50 mg +<br>Metformin  | -1.23%                           | N/A                                       | 51.1%                             |
| Cetagliptin 100 mg +<br>Metformin | -1.17%                           | N/A                                       | 49.4%                             |

| Placebo + Metformin | N/A | N/A | 14.4% |

**Cetagliptin** was shown to be effective and well-tolerated, with an incidence of adverse events similar to placebo and no reported drug-related hypoglycemia.



# **Experimental Protocols**

The evaluation of DPP-4 inhibitors like **Cetagliptin** involves standardized in vitro and in vivo experimental protocols.

### In Vitro DPP-4 Inhibition Assay

This assay determines the inhibitory potency (IC<sub>50</sub>) of a compound against the DPP-4 enzyme.

Principle: A fluorometric kinetic assay measures the cleavage of a synthetic DPP-4
substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The DPP-4 enzyme
cleaves the substrate, releasing the fluorescent product AMC. The rate of fluorescence
increase is proportional to DPP-4 activity, and the reduction in this rate in the presence of an
inhibitor indicates its potency.

#### Materials:

- Recombinant human DPP-4 enzyme
- Fluorogenic substrate (e.g., Gly-Pro-AMC)
- Test compound (Cetagliptin) and a reference inhibitor (e.g., Sitagliptin)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- 96-well black microplates
- Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

#### Methodology:

- Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
- Reaction Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound (or reference/vehicle control).
- Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).



- Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
- Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the
  percentage of inhibition against the logarithm of the inhibitor concentration and fit the data
  to a dose-response curve to determine the IC₅₀ value.

## In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess the in vivo efficacy of antihyperglycemic agents by measuring their ability to improve glucose disposal after a glucose challenge.

 Principle: In a diabetic animal model or human subjects, the drug is administered prior to an oral glucose load. Blood glucose levels are then monitored over time to assess the drug's effect on glucose tolerance.

#### Materials:

- Test subjects (e.g., diabetic mouse models like db/db mice, or human patients)
- Test compound (Cetagliptin) and vehicle control
- Glucose solution for oral gavage
- Blood glucose monitoring equipment

#### Methodology:

- Acclimatization and Fasting: Subjects are acclimatized and then fasted overnight to ensure a baseline glucose level.
- Dosing: The test compound (Cetagliptin) or vehicle is administered orally at a predetermined time before the glucose challenge.
- Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein (for rodents) or via venipuncture.



- o Glucose Challenge: A concentrated glucose solution is administered orally (gavage).
- Blood Sampling: Blood samples are collected at specific time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: Plasma glucose concentrations are plotted against time for both treated and control groups. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between groups to determine the improvement in glucose tolerance.

Fig. 2: General experimental workflow for DPP-4 inhibitor development.

### Conclusion

**Cetagliptin** is a potent and selective DPP-4 inhibitor that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. Its favorable pharmacokinetic profile supports a convenient once-daily dosing regimen, and its glucose-dependent mechanism of action provides effective blood sugar lowering with a low risk of hypoglycemia. The comprehensive data from preclinical and clinical studies establish **Cetagliptin** as a valuable therapeutic option in the management of T2DM.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Cetagliptin Phosphate used for? [synapse.patsnap.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Use of a PK/PD Model to Select Cetagliptin Dosages for Patients with Type 2 Diabetes in Phase 3 Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. JP2020525553A Cetagliptin salt, method for producing the same, drug composition, and use thereof Google Patents [patents.google.com]



 To cite this document: BenchChem. [Chemical structure and properties of Cetagliptin].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572354#chemical-structure-and-properties-of-cetagliptin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com